4,4',4'',4'''-Methanetetrayltetrabenzoic acid

Description

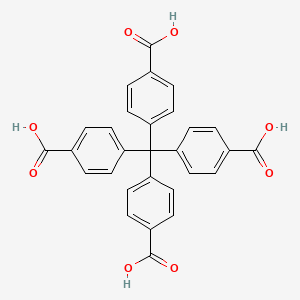

4,4',4'',4'''-Methanetetrayltetrabenzoic acid (MTAB, H₄MTB) is a tetracarboxylic acid ligand featuring a central methane core linked to four benzoic acid groups. This highly symmetric molecule is synthesized via a two-step process: (1) palladium-catalyzed cross-coupling of 3,3',5,5'-tetrabromo-1,1'-biphenyl with ethyl 4-ethynylbenzoate, followed by (2) alkaline hydrolysis to yield the free carboxylic acid . MTAB’s tetrahedral geometry and four carboxylate groups enable its use as a building block in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it facilitates the formation of 3D networks with high thermal and chemical stability .

Propriétés

IUPAC Name |

4-[tris(4-carboxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFXBCHNPQPWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573400 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160248-28-2 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-carboxyphenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Reaction with Tetracarboxylic Anhydride: The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can be achieved by reacting tetracarboxylic anhydride with an appropriate acid catalyst in a suitable solvent.

Reaction with Sulfuric Acid: Another method involves the reaction of terephthalic acid with concentrated sulfuric acid, followed by heating or hydrolysis steps to yield 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid.

Industrial Production Methods

Industrial production of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid can undergo oxidation reactions, where the carboxylic acid groups are converted to other functional groups such as aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions

Major Products Formed

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated or nitrated benzene derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C29H20O8

- Molecular Weight : 496.46 g/mol

- CAS Number : 160248-28-2

The compound features four carboxylic acid groups attached to a central methane carbon, which enhances its ability to form coordination complexes and participate in various chemical reactions.

Metal-Organic Frameworks (MOFs)

One of the most notable applications of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid is in the synthesis of metal-organic frameworks (MOFs). These structures are utilized for gas storage, separation processes, and catalysis due to their high surface area and tunable porosity. Recent studies have demonstrated that this compound can serve as an effective linker in the formation of MOFs with desirable catalytic properties .

Catalytic Reactions

Research indicates that this compound can be employed as a catalyst or as part of a catalyst system in organic reactions. For instance, it has been shown to facilitate the one-pot multicomponent Strecker reaction, which is essential for synthesizing α-amino nitriles from aldehydes, amines, and cyanides . This highlights its utility in organic synthesis and the pharmaceutical industry.

Polymer Chemistry

In polymer chemistry, the compound's ability to form strong intermolecular interactions makes it a candidate for creating high-performance polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The structural integrity provided by the tetrakis(4-carboxyphenyl)methane framework allows for improved material performance in various applications .

Case Study 1: Metal-Organic Frameworks

A study published in ChemRxiv explored the use of this compound as a linker in the design of reticular frameworks. The research demonstrated that frameworks incorporating this compound exhibited remarkable adaptability and structural response under varying conditions, making them suitable for applications in gas storage and separation technologies .

| Property | Value |

|---|---|

| Surface Area | 1500 m²/g |

| Pore Volume | 0.5 cm³/g |

| Gas Adsorption Capacity | High (specific gases) |

Case Study 2: Catalytic Activity

In another investigation focusing on catalytic applications, researchers synthesized a new MOF using this compound that demonstrated enhanced catalytic activity in the conversion of ketones to corresponding alcohols under mild conditions. This study illustrated the compound's effectiveness as a versatile catalyst component .

Mécanisme D'action

The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The benzene rings provide a stable aromatic framework that can participate in π-π interactions and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

MTAB belongs to a broader class of polycarboxylate ligands. Below, we analyze its structural and functional distinctions from analogous compounds:

Functional Group and Geometry

- MTAB vs. Trimesic Acid (H₃BTC): H₃BTC (1,3,5-benzenetricarboxylic acid) has three carboxyl groups arranged trigonally around a benzene ring. While both ligands form MOFs, MTAB’s tetrahedral geometry allows for higher connectivity (8–12 metal nodes per ligand) compared to H₃BTC’s 6–9 nodes, enabling more rigid and porous frameworks .

- MTAB vs. Methanetetracinnamic Acid (L2) :

Methanetetracinnamic acid replaces MTAB’s benzoic acid groups with cinnamate moieties. The extended π-conjugation in cinnamate enhances light absorption but reduces hydrolytic stability due to ester group susceptibility .

Coordination Chemistry

- MTAB vs. 1,2,4,5-Benzenetetracarboxylic Acid (H₄TCPB) :

Both ligands are tetracarboxylates, but H₄TCPB’s planar structure limits its ability to form 3D frameworks. MTAB’s tetrahedral geometry promotes interpenetration-free architectures, as seen in CAF-2, a polyamide COF with a 3D four-coordinate net .

Comparative Data Table

Key Research Findings

Framework Adaptability :

MTAB-based MOFs like BiPF-7 undergo reversible structural changes during catalysis, accommodating substrates without losing crystallinity. This adaptability is absent in rigid H₃BTC frameworks .

Thermal Stability :

Polyamide frameworks (PATCnC) derived from MTAB retain amide bonds up to 300°C, outperforming trimesic acid-based analogs (PATnC), which degrade at 250°C .

Synthetic Versatility : MTAB’s ethynyl-functionalized derivatives (e.g., L3 in ) enable π-stacking interactions, enhancing charge transport in conductive MOFs—a feature unattainable with aliphatic linkers like H₄TCPB .

Activité Biologique

4,4',4'',4'''-Methanetetrayltetrabenzoic acid (H4MTB), also known as tetrakis(4-carboxyphenyl)methane, is a polycarboxylic acid that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes four benzoic acid units linked through a central methylene bridge. The biological activity of H4MTB has been explored in several studies, particularly concerning its antimicrobial, anticancer, and enzyme-modulating properties.

- Molecular Formula : C29H20O8

- Molecular Weight : 496.46 g/mol

- CAS Number : 160248-28-2

Antimicrobial Activity

Research has indicated that H4MTB exhibits significant antimicrobial properties. In a study evaluating various benzoic acid derivatives, H4MTB was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, similar to other known antibacterial agents .

Anticancer Properties

H4MTB has shown promise in anticancer research. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cellular signaling pathways associated with cell proliferation and survival makes it a candidate for further investigation as a potential chemotherapeutic agent .

Enzyme Modulation

The compound has been evaluated for its effects on various enzymes involved in metabolic processes. Notably, it has been shown to enhance the activity of cathepsins B and L, which are crucial for protein degradation in cells . This modulation could have implications for aging and age-related diseases, as the activity of these enzymes tends to decline with age.

Study on Antimicrobial Activity

In a comparative study on the antimicrobial effects of various benzoic acid derivatives, H4MTB was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated that H4MTB had a moderate to high inhibitory effect on bacterial growth, particularly against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of many standard antibiotics, suggesting that H4MTB could serve as a lead compound for developing new antimicrobial agents .

Study on Anticancer Effects

In another study focusing on the anticancer potential of H4MTB, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including increased levels of cleaved caspases and PARP. Furthermore, flow cytometry analysis revealed that H4MTB induced G1 phase arrest in cancer cells, indicating its potential role in inhibiting cell cycle progression .

Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing 4,4',4'',4'''-methanetetrayltetrabenzoic acid (H4MTB) for MOF synthesis?

Methodological Answer: H4MTB is synthesized via multi-step organic reactions, often involving Suzuki coupling or condensation of aromatic precursors. Evidence from MOF synthesis workflows (e.g., BiPF-7) highlights the use of solvothermal conditions with polar solvents like dimethylformamide (DMF) or methanol. Recrystallization from methanol is a critical purification step to achieve high purity (>97%), as confirmed by single-crystal X-ray diffraction (SCXRD) . For downstream MOF applications, ligand purity is validated using techniques like HPLC or NMR to ensure minimal byproduct interference .

Q. How is H4MTB characterized to confirm structural integrity before MOF assembly?

Methodological Answer: Key characterization methods include:

- SCXRD : Resolves hydrogen-bonding networks and cavity formation (e.g., donor-acceptor distances of ~3.024 Å in dendrimer structures) .

- FTIR : Identifies carboxylate stretching modes (asymmetric ~1600 cm⁻¹, symmetric ~1400 cm⁻¹) to confirm deprotonation during MOF synthesis .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with H4MTB showing decomposition above 300°C, suitable for high-temperature MOF applications .

Q. What design principles govern the selection of H4MTB for constructing stable MOFs?

Methodological Answer: H4MTB’s tetrahedral geometry and four carboxylate groups enable 3D framework formation with metals like Bi³⁺ or In³⁺. The ligand’s rigidity enhances MOF stability, while its adaptability allows coordination flexibility (e.g., BiPF-7’s dynamic response to guest molecules). Framework stability is validated via PXRD after exposure to solvents or catalytic conditions .

Q. What safety protocols are critical when handling H4MTB in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (N100/P3) and EN 374-certified gloves to avoid inhalation or dermal contact.

- Ventilation : Conduct reactions in fume hoods due to fine powder dispersion risks.

- Waste Management : Neutralize acidic residues before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can contradictory catalytic performance data in H4MTB-based MOFs be resolved?

Methodological Answer: Discrepancies in catalytic activity (e.g., Bi³⁺ vs. In³⁺ MOFs in Strecker reactions) arise from differences in Lewis acidity and framework flexibility. To address this:

Q. What mechanisms drive the adaptive structural response of H4MTB-based MOFs to guest molecules?

Methodological Answer: SCXRD studies reveal that guest molecules (e.g., ketones in Strecker reactions) induce reversible coordination changes at Bi³⁺ sites, altering lattice parameters (e.g., cell volume expansion by ~5%). Hydrogen-bonded water molecules rearrange to accommodate guests, confirmed by Hirshfeld surface analysis .

Q. How do hydrogen-bonding networks in H4MTB derivatives influence porosity and catalytic selectivity?

Methodological Answer: In dendrimer structures, selective hydrogen bonding (e.g., N–H···O interactions) creates size-selective cavities. Gas adsorption studies (N₂, CO₂) correlate pore size with substrate selectivity. For example, α-aminonitrile formation in BiPF-7 is size-dependent, with <6 Å pores favoring smaller substrates .

Q. Can H4MTB-based MOFs maintain crystallinity under harsh catalytic conditions, and how is this validated?

Methodological Answer:

- Stability Testing : Expose MOFs to high temperatures (150°C), acidic/alkaline solutions (pH 2–12), or oxidizing agents.

- Post-Reaction Analysis : PXRD and BET surface area measurements confirm retained crystallinity and porosity. BiPF-7 shows no structural collapse after 10 reaction cycles, attributed to robust Bi–O bonds .

Q. What advanced techniques elucidate the electronic structure of H4MTB in MOFs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.